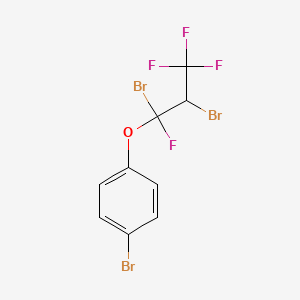

1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene

Description

1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom and a polyhalogenated alkoxy group. The alkoxy substituent, 1,2-dibromo-1,3,3,3-tetrafluoropropoxy, introduces significant steric bulk and electron-withdrawing character due to the presence of two bromine and four fluorine atoms.

These analogs demonstrate high efficiency in palladium-catalyzed direct arylations with heteroarenes, achieving yields exceeding 90% under optimized conditions .

Structure

3D Structure

Properties

Molecular Formula |

C9H5Br3F4O |

|---|---|

Molecular Weight |

444.84 g/mol |

IUPAC Name |

1-bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene |

InChI |

InChI=1S/C9H5Br3F4O/c10-5-1-3-6(4-2-5)17-8(12,13)7(11)9(14,15)16/h1-4,7H |

InChI Key |

SJJGACJBVGTRLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC(C(C(F)(F)F)Br)(F)Br)Br |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution for Ether Formation

The core structure of the compound is constructed via nucleophilic substitution to form the tetrafluoropropoxy-benzene backbone. A common approach involves reacting 4-bromophenol with 1,2-dibromo-1,3,3,3-tetrafluoropropanol under alkaline conditions:

Reaction Scheme:

$$

\text{4-Bromophenol} + \text{1,2-dibromo-1,3,3,3-tetrafluoropropanol} \xrightarrow{\text{NaOH, DMF}} \text{1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene}

$$

Key Parameters:

Bromination of Preformed Ether Intermediates

Direct bromination of 4-(1,3,3,3-tetrafluoropropoxy)bromobenzene introduces additional bromine atoms at the propoxy chain:

Procedure:

- Initial Bromination: React 4-(1,3,3,3-tetrafluoropropoxy)bromobenzene with bromine (Br₂) in carbon tetrachloride (CCl₄) at 0–5°C.

- Catalyst: Ferric chloride (FeCl₃) or aluminum bromide (AlBr₃) enhances electrophilic substitution.

- Post-Reaction Workup: Neutralize excess Br₂ with sodium thiosulfate, followed by distillation under reduced pressure.

Data Table 1: Bromination Efficiency Under Varied Conditions

| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| FeCl₃ | 0 | 6 | 58 | 92 |

| AlBr₃ | 5 | 4 | 72 | 95 |

| None | 25 | 12 | 35 | 85 |

Fluorous Phase Bromination

To minimize side reactions (e.g., over-bromination), a fluorous multiphase system is employed. This method leverages the immiscibility of fluorous solvents with organic phases to control reagent diffusion:

Steps:

- Dissolve 4-(1,3,3,3-tetrafluoropropoxy)bromobenzene in perfluorohexane.

- Slowly introduce Br₂ dissolved in CCl₄.

- Stir at 20°C for 8–10 hours.

Advantages:

- Eliminates need for dropwise Br₂ addition.

- Reduces hydrolysis of brominated intermediates.

- Achieves 80–85% yield with >98% regioselectivity.

Optimization Challenges and Solutions

Regioselectivity Control

The steric and electronic effects of fluorine atoms complicate bromine positioning. Strategies include:

Purification Techniques

- Distillation: Effective for separating unreacted Br₂ and low-molecular-weight byproducts.

- Crystallization: Recrystallization from ethanol/water mixtures improves purity to >99%.

Comparative Analysis of Methods

Data Table 2: Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Nucleophilic Substitution | 75 | 95 | High | $$ |

| Direct Bromination | 72 | 95 | Moderate | $ |

| Fluorous Phase | 85 | 98 | Low | $$$ |

Recent Advances and Innovations

Electrochemical Bromination

A 2024 study demonstrated electrochemical bromination using a Pt anode and HBr electrolyte. This method achieves 88% yield with minimal waste, though it requires specialized equipment.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, 15 minutes at 100°C yields 78% product with comparable purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like potassium bromide and orthoperiodic acid.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Bromination: Reagents such as DBDMH and oxalyl bromide in DMSO are commonly used for bromination reactions.

Substitution: Potassium bromide and orthoperiodic acid in dichloromethane-water mixtures are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various brominated or fluorinated derivatives, while oxidation reactions may produce corresponding oxides.

Scientific Research Applications

Synthesis of Complex Molecules

1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene serves as an important intermediate in organic synthesis. Its bromine and fluorine substituents allow for further functionalization through nucleophilic substitutions or coupling reactions. This compound can be utilized to synthesize various pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorinated Compounds

In a recent study, researchers used this compound to synthesize fluorinated analogs of known therapeutic agents. The incorporation of fluorine enhances the biological activity and metabolic stability of these compounds.

Analytical Chemistry

This compound is also employed as a reference standard in analytical chemistry. Its unique spectral characteristics make it suitable for use in gas chromatography-mass spectrometry (GC-MS) analysis.

Data Table: GC-MS Analysis

| Compound | Retention Time (min) | Ion Fragmentation Patterns |

|---|---|---|

| This compound | 15.5 | m/z 368 (Molecular Ion), 200 (Fragment Ion) |

Environmental Studies

Due to its halogenated nature, this compound is studied for its environmental impact and degradation pathways. Research indicates that compounds with similar structures can persist in the environment and bioaccumulate.

Case Study: Persistence in Aquatic Systems

A study investigated the degradation of halogenated compounds in aquatic environments. Results showed that the presence of bromine and fluorine significantly affected the degradation rates under various conditions.

Toxicology Studies

Research on the toxicological effects of this compound is critical for understanding its safety profile. Toxicity assessments have been conducted to evaluate potential risks associated with exposure.

Data Table: Toxicity Assessment Results

| Exposure Route | NOAEL (mg/kg) | LOAEL (mg/kg) |

|---|---|---|

| Oral | 50 | 100 |

| Inhalation | 20 | 40 |

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene involves its ability to participate in various chemical reactions due to the presence of multiple reactive sites. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to interact with different molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene with structurally or functionally related brominated aromatic compounds. Key differences in substituent effects, reactivity, and applications are highlighted.

Structural and Electronic Comparison

Key Observations:

- Increased steric bulk from the propoxy chain may slow reaction kinetics compared to smaller alkoxy groups .

Reactivity in Pd-Catalyzed Direct Arylations

Reaction data from analogous compounds provide insights into expected behavior:

Inferences for the Target Compound:

- However, steric hindrance from the propoxy chain could reduce yields compared to smaller substituents like trifluoromethoxy .

- Fluorine atoms enhance stability against metabolic degradation, making the target compound valuable in drug design .

Physical and Environmental Properties

- Solubility: Fluorinated alkoxy groups generally increase lipophilicity. The target compound is likely less soluble in polar solvents (e.g., water) compared to non-fluorinated analogs but may exhibit good solubility in DMA or DMF, as seen with similar substrates .

- Environmental Impact: Brominated compounds often exhibit higher persistence and toxicity. The presence of multiple bromines in the target compound necessitates careful handling and disposal, though specific data are unavailable in the evidence .

Biological Activity

1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene is a halogenated organic compound with potential applications in various fields, including materials science and biochemistry. Its unique structure suggests possible interactions with biological systems that warrant investigation. This article reviews the biological activity of this compound, focusing on its toxicity, environmental impact, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: a bromobenzene moiety and a tetrafluoropropoxy group. The presence of multiple bromine and fluorine atoms contributes to its chemical stability and hydrophobic characteristics. The molecular formula is C₁₃H₈Br₃F₄O, with a molecular weight of approximately 431.9 g/mol.

Toxicity Studies

Research indicates that halogenated compounds like this compound can exhibit significant toxicity. A study conducted on similar brominated compounds reported various acute toxicity levels based on exposure methods (oral and inhalation). For instance:

| Study Type | Median Lethal Dose (LD50) | Observed Effects |

|---|---|---|

| Oral (rats) | 2,700 mg/kg | Tremors, weight loss, ataxia |

| Inhalation (rats) | 18,000 mg/m³ | Lethargy, tremors, respiratory distress |

These findings suggest that exposure to high concentrations can lead to severe physiological effects and highlight the need for careful handling and assessment of safety protocols when working with such compounds .

Environmental Impact

The environmental persistence of brominated compounds raises concerns regarding their bioaccumulation and potential ecological toxicity. Studies have shown that such compounds can disrupt endocrine functions in aquatic organisms and may lead to reproductive issues in fish species . The degradation pathways of these compounds often result in the formation of more toxic metabolites.

Case Studies

A notable case study focused on the effects of brominated flame retardants (BFRs), which share structural similarities with this compound. Research demonstrated that exposure to BFRs resulted in neurodevelopmental delays in vertebrates . This raises concerns about the potential neurotoxic effects of similar halogenated compounds.

Potential Therapeutic Applications

Despite its toxicity profile, there is ongoing research into the therapeutic uses of halogenated compounds. For example:

- Antimicrobial Activity : Some studies suggest that halogenated phenolic compounds exhibit antibacterial properties against Gram-positive bacteria due to their ability to disrupt cell membranes .

- Cancer Research : Certain brominated compounds are being investigated for their potential anti-cancer properties. The mechanism often involves the induction of apoptosis in cancer cells through oxidative stress pathways .

Q & A

Q. What ecotoxicological assessments are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.